![molecular formula C16H22BrClN2O5 B4077728 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077728.png)
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate
Overview
Description
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate, also known as BRL-15572, is a selective antagonist for the 5-HT1E receptor. The 5-HT1E receptor is a subtype of serotonin receptor found in the central nervous system. BRL-15572 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate is a selective antagonist for the 5-HT1E receptor, which is involved in the regulation of serotonin release in the central nervous system. By blocking the 5-HT1E receptor, 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate can modulate the release of serotonin and affect various neurological and psychiatric functions.
Biochemical and Physiological Effects:
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which may be related to its potential use in addiction treatment. It has also been shown to reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate is its selectivity for the 5-HT1E receptor, which allows for targeted modulation of serotonin release. However, its efficacy and safety in humans are still being studied, and further research is needed to determine its potential therapeutic applications.
Future Directions
Future research on 1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate could focus on its potential use in various neurological and psychiatric disorders, as well as its potential use in pain management and addiction treatment. Further studies could also investigate its efficacy and safety in humans and potential drug interactions with other medications.
Scientific Research Applications
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine oxalate has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has also been studied for its potential use in pain management and addiction treatment.
properties
IUPAC Name |
1-[3-(2-bromo-6-chloro-4-methylphenoxy)propyl]piperazine;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O.C2H2O4/c1-11-9-12(15)14(13(16)10-11)19-8-2-5-18-6-3-17-4-7-18;3-1(4)2(5)6/h9-10,17H,2-8H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPZLRZEBPDNGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCN2CCNCC2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.